3-[(chlorocarbonyl)oxy]propane-1-sulfonyl fluoride
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Overview
Description
3-[(chlorocarbonyl)oxy]propane-1-sulfonyl fluoride is a chemical compound with the molecular formula C4H6ClFO4S. It is known for its reactivity and is used in various chemical processes and applications. This compound is particularly notable for its role in the synthesis of other chemical entities and its utility in scientific research.
Preparation Methods
The synthesis of 3-[(chlorocarbonyl)oxy]propane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of sulfonates or sulfonic acids with appropriate reagents under mild conditions. This method is advantageous due to its simplicity and the availability of the starting materials . Industrial production methods often involve the use of phase transfer catalysts to facilitate the reaction and improve yield.
Chemical Reactions Analysis
3-[(chlorocarbonyl)oxy]propane-1-sulfonyl fluoride undergoes various types of chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include nucleophiles and electrophiles, which react with the compound to form different products. For example, the compound can react with amines to form sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of complex molecules. In biology, it serves as a tool for modifying biomolecules and studying enzyme mechanisms. In medicine, it is used in the development of drugs and diagnostic agents. Industrially, it is employed in the production of various chemical intermediates and specialty chemicals .
Mechanism of Action
The mechanism of action of 3-[(chlorocarbonyl)oxy]propane-1-sulfonyl fluoride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is due to the presence of the sulfonyl fluoride group, which is highly electrophilic and can react with nucleophilic sites on proteins and other biomolecules. This property makes it useful in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
3-[(chlorocarbonyl)oxy]propane-1-sulfonyl fluoride can be compared with other sulfonyl fluoride compounds, such as 2-nitrobenzenesulfonyl fluoride and (2-aminoethyl)benzenesulfonyl fluoride. These compounds share similar reactivity but differ in their specific applications and reactivity profiles. For example, 2-nitrobenzenesulfonyl fluoride is effective in targeting Gram-negative bacteria, while (2-aminoethyl)benzenesulfonyl fluoride is used as a serine protease inhibitor .
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique reactivity and ability to form covalent bonds with nucleophiles make it a valuable tool in chemical synthesis, biological research, and pharmaceutical development.
Properties
CAS No. |
2680533-88-2 |
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Molecular Formula |
C4H6ClFO4S |
Molecular Weight |
204.6 |
Purity |
95 |
Origin of Product |
United States |
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